2,2-Difluoro-3-(2-oxopiperidin-1-yl)propanoic acid
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Overview
Description
2,2-Difluoro-3-(2-oxopiperidin-1-yl)propanoic acid is a fluorinated organic compound with the molecular formula C8H11F2NO3. This compound is of interest due to its unique chemical structure, which includes a piperidinone ring and two fluorine atoms. The presence of fluorine atoms often imparts significant biological activity and stability to the compound, making it valuable in various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-3-(2-oxopiperidin-1-yl)propanoic acid typically involves the reaction of a piperidinone derivative with a fluorinated reagent. One common method includes the reaction of 2-oxopiperidine with a difluorinated propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-3-(2-oxopiperidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
2,2-Difluoro-3-(2-oxopiperidin-1-yl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs with improved stability and efficacy.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-(2-oxopiperidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 2,2-Difluoro-3-(2-oxopyrrolidin-1-yl)propanoic acid
- 2,2-Difluoro-3-(2-oxopiperidin-1-yl)butanoic acid
- 2,2-Difluoro-3-(2-oxopiperidin-1-yl)pentanoic acid
Comparison: Compared to similar compounds, 2,2-Difluoro-3-(2-oxopiperidin-1-yl)propanoic acid is unique due to its specific piperidinone ring structure and the positioning of the fluorine atoms. These structural features can influence its chemical reactivity, biological activity, and stability, making it distinct from other related compounds .
Properties
Molecular Formula |
C8H11F2NO3 |
---|---|
Molecular Weight |
207.17 g/mol |
IUPAC Name |
2,2-difluoro-3-(2-oxopiperidin-1-yl)propanoic acid |
InChI |
InChI=1S/C8H11F2NO3/c9-8(10,7(13)14)5-11-4-2-1-3-6(11)12/h1-5H2,(H,13,14) |
InChI Key |
ZZJLIDWDISOZON-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)CC(C(=O)O)(F)F |
Origin of Product |
United States |
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